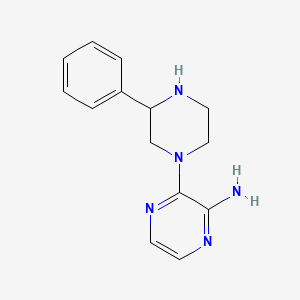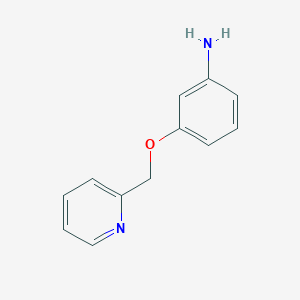
Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C16H15Cl2NO3 and its molecular weight is 340.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Isomers and Adsorption Properties
Research has demonstrated the synthesis of 3D porous coordination polymers from pyridine derivatives, showcasing how topological differences in 2D layers steer the formation of rigid and flexible 3D supramolecular isomers. These isomers exhibit distinct adsorption properties, with one showing gated adsorption behavior due to its flexible structure and the other displaying typical microporous material adsorption due to its rigid backbone (Kanoo et al., 2012).
Polymer Synthesis and Modification
In the realm of polymer chemistry, isopropyl derivatives have been utilized to improve control over nitroxide-mediated polymerization processes. Solvent effects, such as the use of pyridine, have been shown to increase the rate of initiator consumption and achieve narrower molecular weight distributions of polymers (Harrisson et al., 2012). Additionally, isopropyl carbamates derived from benzylamines have provided a pathway to isoindolinones through Bischler-Napieralski-type cyclization, demonstrating a smooth conversion and potential utility in organic synthesis (Adachi et al., 2014).
Catalysis and Ligand Development
In catalysis, novel ligands have been developed through click reactions, such as 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole, which, when reacted with palladium and platinum precursors, form mononuclear complexes. These complexes have been studied for their structural characteristics and electronic absorption, providing insights into their potential as catalytic agents (Schweinfurth et al., 2009).
Material Science and Oxidation Reagents
Furthermore, poly(vinylpyridine N-oxide) supported dichromates have been introduced as new, effective, and mild oxidizing reagents for a variety of organic compounds. These reagents offer advantages over their monomeric analogs, such as stability, ease of reaction work-up, and the ability to be regenerated, highlighting their versatility in organic synthesis and material science applications (Tamami & Goudarzian, 1992).
作用機序
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Similar compounds are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially be a key step in the interaction of the compound with its targets, leading to the formation of a cationic intermediate .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been reported to show inhibitory activity against various viruses , suggesting that this compound may also have antiviral properties.
特性
IUPAC Name |
propan-2-yl 1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(2)22-16(21)12-4-6-15(20)19(9-12)8-11-3-5-13(17)14(18)7-11/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIHUYXRBBGOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one](/img/structure/B2852013.png)
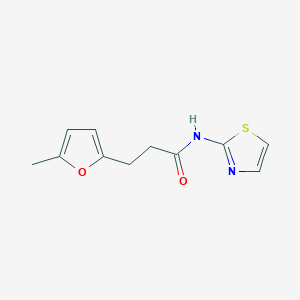
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B2852015.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)

![6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2852019.png)

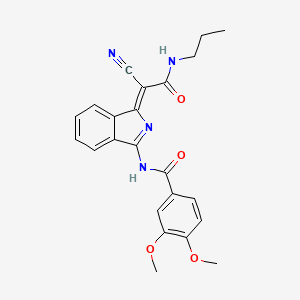
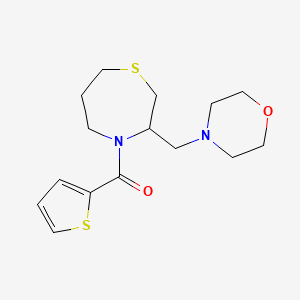

![N-[(4-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2852030.png)
![N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2852031.png)
